2-(naphthalen-2-yloxy)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
Description
The compound 2-(naphthalen-2-yloxy)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one (hereafter referred to as the target compound) is a structurally complex molecule featuring a 4,5-dihydroimidazole core substituted with a sulfanyl group linked to a 4-nitrophenylmethyl moiety. The ethanone group is further functionalized with a naphthalen-2-yloxy substituent.
The synthesis of such compounds typically involves multi-step reactions, including condensation and functional group interconversions.
Properties
IUPAC Name |
2-naphthalen-2-yloxy-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c26-21(14-29-20-10-7-17-3-1-2-4-18(17)13-20)24-12-11-23-22(24)30-15-16-5-8-19(9-6-16)25(27)28/h1-10,13H,11-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFFRUVWUHMWCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(naphthalen-2-yloxy)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, characterization, and biological effects, particularly focusing on its pharmacological properties.
Chemical Structure and Properties
The chemical formula of the compound is . Its structure features a naphthalene moiety linked to an imidazole derivative through an ether linkage, with a nitrophenyl group and a sulfanyl substituent. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The detailed synthetic pathway can be referenced in studies that focus on related naphthalene derivatives and their modifications .
Antimicrobial Activity
Several studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, nitroimidazole derivatives have been shown to possess potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves the generation of reactive species that damage bacterial DNA .
| Compound | Target Bacteria | Activity |
|---|---|---|
| Nitroimidazole derivatives | Staphylococcus aureus, E. coli | High inhibition potency |
| Related naphthalene derivatives | Various bacterial strains | Moderate to high activity |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against cholinesterases. Similar compounds have demonstrated selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
| Enzyme | Inhibition Type | IC50 Value (μM) |
|---|---|---|
| Butyrylcholinesterase | Selective inhibition | 46.42 |
| Acetylcholinesterase | Moderate inhibition | 157.31 |
Case Studies
Recent studies have highlighted the biological activity of compounds derived from naphthalene and imidazole frameworks:
- Antibacterial Activity : A study evaluated various naphthalene derivatives for their antibacterial properties, finding that modifications at the 2-position significantly enhanced activity against resistant strains .
- Anti-inflammatory Effects : Research on similar compounds has shown promising anti-inflammatory effects in animal models, indicating potential therapeutic applications in inflammatory diseases .
- Cytotoxicity : Compounds with similar structures have been tested for cytotoxic effects on cancer cell lines, showing selective toxicity that could be harnessed for cancer therapy .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of imidazole compounds exhibit significant antibacterial properties. For instance, hybrids synthesized from imidazole derivatives have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The incorporation of the 4-nitrophenyl group in the compound may enhance its bioactivity by improving interactions with bacterial targets.
Anticancer Potential
Imidazole derivatives have been investigated for their anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells. Studies have demonstrated that certain imidazole-containing compounds can disrupt mitochondrial function and activate caspases, leading to cell death . The specific structure of 2-(naphthalen-2-yloxy)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one may provide a novel scaffold for developing anticancer agents.
Chemical Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the imidazole ring and subsequent functionalization. Characterization techniques such as NMR spectroscopy and X-ray crystallography are crucial for confirming the structure and purity of the synthesized compounds .
Table 1: Synthesis Overview
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Nucleophilic substitution | Naphthalene derivative + alkyl halide | 70-85 |
| 2 | Cyclization | Imidazole precursor + aldehyde | 60-75 |
| 3 | Functionalization | Nitro group introduction | 50-80 |
Material Science Applications
Polymeric Materials
The incorporation of such complex organic molecules into polymer matrices could lead to materials with enhanced mechanical properties and thermal stability. The naphthalene moiety can act as a reinforcing agent while the imidazole structure can provide additional functionality through hydrogen bonding or coordination with metal ions.
Sensors and Probes
Due to their electronic properties, compounds like 2-(naphthalen-2-yloxy)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one may be utilized in sensor applications. Their ability to interact with specific biological targets can be exploited for designing biosensors that detect pathogens or biomarkers associated with diseases.
Case Study 1: Antibacterial Evaluation
A study evaluated various imidazole derivatives for their antibacterial activity against clinical isolates of S. aureus. The results indicated that compounds with a nitrophenyl substituent exhibited higher inhibition zones compared to those without it. The specific compound under discussion showed promising results in preliminary assays .
Case Study 2: Anticancer Activity Assessment
In vitro studies on imidazole derivatives showed that certain compounds induced significant apoptosis in human cancer cell lines. The mechanism involved mitochondrial disruption and activation of apoptotic pathways. The compound's structural features were correlated with its efficacy, suggesting a potential pathway for drug development .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Derivatives
*Molecular weights calculated based on molecular formulas derived from IUPAC names.
Key Observations
Substituent Diversity: The target compound uniquely combines a naphthalen-2-yloxy ethanone group with a 4-nitrophenylmethylsulfanyl substituent. This contrasts with ’s derivative, which replaces the ethanone with a methanone and substitutes the sulfanyl group with a trifluoromethylbenzyl moiety . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group in both compounds may facilitate electron-deficient aromatic interactions. ’s compound replaces the ethanone with a naphthalenesulfonyl group and uses a 2-methylphenylmethylsulfanyl substituent .
Electronic and Steric Effects: The 4-nitrophenyl group in the target compound and ’s derivative introduces strong electron-withdrawing effects, which could influence reactivity in nucleophilic substitution or redox reactions.
Biological Relevance: While ’s imidazole derivatives lack sulfanyl or ketone functionalities, their biphenyl and furan substituents highlight the versatility of the dihydroimidazole core in accommodating diverse pharmacophores .
Hypothetical Property Comparison
Table 2: Theoretical Property Trends
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves sequential functionalization of the imidazoline core and naphthyl ether moiety. Key steps include:
-
Thioether formation via nucleophilic substitution between 2-mercaptoimidazoline derivatives and 4-nitrobenzyl halides.
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Etherification using naphthalen-2-ol under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C).
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Critical parameters: Solvent polarity (DMF or DMSO enhances reactivity), stoichiometric control of nitrobenzyl precursors, and inert atmosphere to prevent oxidation .
-
Example protocol from analogous compounds: Reaction yields improved from 65% to 82% when using microwave-assisted synthesis (120°C, 30 min) .
Q. How should researchers characterize this compound’s purity and structural integrity?
- Methodological Answer :
- Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Target purity >95% for biological assays .
- Structural Confirmation :
- 1H/13C NMR : Compare chemical shifts of imidazoline protons (δ 3.2–4.1 ppm) and naphthyl aromatic signals (δ 7.2–8.5 ppm) .
- XRD : Resolve stereochemical ambiguities; crystal lattice parameters (e.g., space group P21/c) confirm spatial arrangement .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]+ at m/z 437.1 .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and goggles (prevents eye irritation per GHS Category 1 ).
- Ventilation : Use fume hoods due to potential dust/aerosol formation.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Stable at 2–8°C in amber glass under nitrogen; incompatible with strong oxidizers .
Advanced Research Questions
Q. How can computational methods predict this compound’s electronic properties and reactivity?
- Methodological Answer :
- DFT Studies : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (predict redox behavior) and electrostatic potential maps (identify nucleophilic/electrophilic sites) .
- MD Simulations : Solvent models (e.g., water, DMSO) assess conformational stability of the sulfanyl-imidazoline moiety .
- Docking Studies : Target fungal CYP51 enzymes (for antifungal applications) using AutoDock Vina; validate with experimental IC50 data .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed pH, temperature).
- Meta-Analysis : Compare MIC values against Candida albicans from independent studies; use ANOVA to identify outlier datasets .
- Metabolite Profiling : LC-MS/MS to detect degradation products that may interfere with bioactivity measurements .
Q. What experimental designs optimize stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Acid/Base Hydrolysis (0.1M HCl/NaOH, 60°C, 24 hr): Monitor via TLC for imidazoline ring cleavage.
- Thermal Stress (40–80°C, dry/wet): XRD confirms polymorphic transitions .
- Kinetic Modeling : Apply Arrhenius equation to predict shelf-life at 25°C based on degradation rate constants .
Q. How to analyze environmental degradation pathways in soil/water matrices?
- Methodological Answer :
- LC-HRMS : Identify transformation products (e.g., nitro-group reduction to amine derivatives).
- Microcosm Studies : Incubate compound in soil/water systems (28°C, 30 days); quantify residual concentrations via UPLC .
- QSAR Modeling : Correlate logP values (≈3.2) with bioaccumulation potential in aquatic organisms .
Q. What strategies confirm regioselectivity in the sulfanyl-imidazoline functionalization step?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
